3-O-Acetylcorosolic acid 3-O-Acetylcorosolic acid Antiatherosclerotic, antihyperlipidemic, antiinflammatory, antifungal, antiviral and antineoplastic; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 700370-58-7
VCID: VC0006561
InChI: InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(34)26(37-20(3)33)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)/t18-,19+,22-,23+,24-,25+,26+,29+,30-,31-,32+/m1/s1
SMILES: CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O
Molecular Formula: C32H50O5
Molecular Weight: 514.7 g/mol

3-O-Acetylcorosolic acid

CAS No.: 700370-58-7

Cat. No.: VC0006561

Molecular Formula: C32H50O5

Molecular Weight: 514.7 g/mol

* For research use only. Not for human or veterinary use.

3-O-Acetylcorosolic acid - 700370-58-7

Specification

CAS No. 700370-58-7
Molecular Formula C32H50O5
Molecular Weight 514.7 g/mol
IUPAC Name (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10-acetyloxy-11-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Standard InChI InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(34)26(37-20(3)33)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)/t18-,19+,22-,23+,24-,25+,26+,29+,30-,31-,32+/m1/s1
Standard InChI Key PCEBPJUHBOJBAJ-FXZBVTQXSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O
SMILES CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O
Canonical SMILES CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C)O)C)C)C2C1C)C)C(=O)O

Introduction

Chemical Identity and Structural Features

3-O-Acetylcorosolic acid (CAS 700370-58-7) is a semisynthetic triterpenoid derived from corosolic acid (CAS 4547-24-4) through acetylation at the 3-hydroxy position. Its molecular formula is C₃₂H₅₀O₅, with a molecular weight of 514.74 g/mol . Structurally, it retains the ursane skeleton of corosolic acid, characterized by a hydroxyl group at C-2 and an acetylated hydroxyl group at C-3 (Fig. 1) . This modification enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to the parent compound .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₂H₅₀O₅
Molecular Weight514.74 g/mol
Parent CompoundCorosolic acid (CAS 4547-24-4)
Bioactivity ProfileAnticancer, anti-inflammatory

Synthesis and Biosynthetic Pathways

Chemical Synthesis

The primary route involves acetylation of corosolic acid using acetic anhydride or acetyl chloride under basic conditions. Corosolic acid itself is typically sourced from plant extracts (e.g., Lagerstroemia speciosa) or synthesized via cyclization of 2,3-oxidosqualene followed by oxidative modifications . Recent advancements include enzymatic acetylation using lipases, though yields remain suboptimal .

Heterologous Biosynthesis

In Nicotiana benthamiana, corosolic acid production has been achieved via transient expression of α-amyrin synthase (αAS) and cytochrome P450 monooxygenases (CYP716A/C subfamilies) . Introducing acetyltransferase enzymes into this system could enable in planta production of 3-O-Acetylcorosolic acid, though this approach remains unexplored .

Table 2: Synthetic Yields and Methods

MethodYield (%)Key Enzymes/ReagentsReference
Chemical Acetylation34–50Acetic anhydride, pyridine
Heterologous PathwayN/AαAS, CYP716A12, CPR1

Pharmacological Activities and Mechanisms

Metabolic Regulation

Corosolic acid reduces blood glucose levels in diabetic models (2–10 mg/kg) . Acetylation may prolong half-life by resisting glucuronidation, though pharmacokinetic studies are needed.

Research Findings and Experimental Data

In Vitro Cytotoxicity

A comparative study of triterpenoid analogs revealed that 3-O-Acetylcorosolic acid exhibits enhanced activity against K562 leukemia cells (EC₅₀: 4.3 μg/mL) versus corosolic acid (EC₅₀: 4.8 μg/mL) . This aligns with structure-activity relationships suggesting that acyl modifications augment membrane interaction .

Synergistic Effects

In combination with paclitaxel, corosolic acid derivatives reduce IC₅₀ values by 40–60% in multidrug-resistant cancers . The acetylated form’s role in overcoming chemoresistance warrants investigation.

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